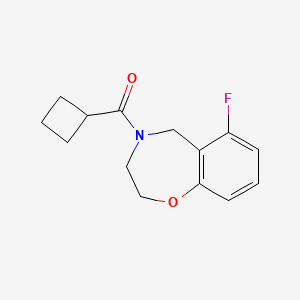
cyclobutyl-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone, also known as CYM-5442, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of benzoxazepines and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of cyclobutyl-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone is not fully understood. However, it has been shown to modulate the activity of several key signaling pathways, including the NF-κB and MAPK pathways. cyclobutyl-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone has also been shown to inhibit the activity of several key enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
cyclobutyl-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of pro-inflammatory cytokines. cyclobutyl-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, cyclobutyl-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone has been shown to have anticancer effects by inhibiting the activity of MMP-9 and reducing the invasiveness of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using cyclobutyl-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone in lab experiments is its wide range of biological activities. This makes it a useful tool for studying a variety of biological processes. Additionally, cyclobutyl-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone has been shown to have good bioavailability and can be easily administered to animals in lab experiments.
However, there are also some limitations to using cyclobutyl-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone in lab experiments. One of the main limitations is its potential toxicity. cyclobutyl-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone has been shown to have some toxic effects on the liver and kidneys, which can limit its use in certain experiments. Additionally, cyclobutyl-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone can be expensive to synthesize, which can also be a limiting factor for some researchers.
Orientations Futures
There are several future directions for research on cyclobutyl-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone. One potential direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of cancer, particularly in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of cyclobutyl-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone and its potential side effects.
Méthodes De Synthèse
The synthesis of cyclobutyl-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone involves a multi-step process that typically begins with the reaction of cyclobutanone and 4-fluoroaniline to form the intermediate 6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-amine. This intermediate is then reacted with chloroacetyl chloride to form the final product cyclobutyl-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone.
Applications De Recherche Scientifique
Cyclobutyl-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. cyclobutyl-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
IUPAC Name |
cyclobutyl-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c15-12-5-2-6-13-11(12)9-16(7-8-18-13)14(17)10-3-1-4-10/h2,5-6,10H,1,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAZRROJUCEGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCOC3=C(C2)C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-bromo-2-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B6626597.png)
![(3aS,6aS)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-pyridin-2-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B6626604.png)
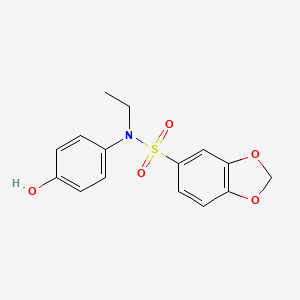

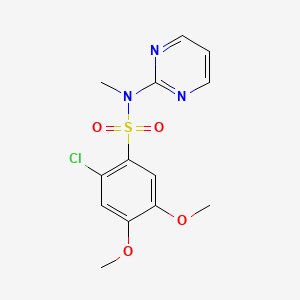
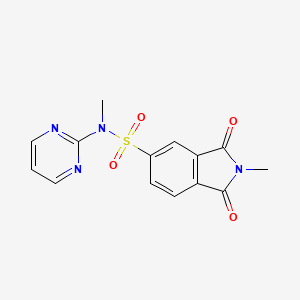
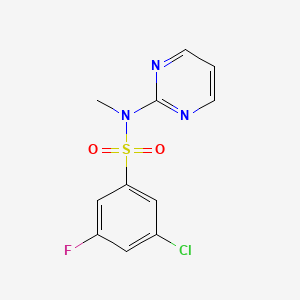
![5-(furan-2-yl)-4-methyl-N-[3-(2-methylpropanoylamino)propyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6626642.png)
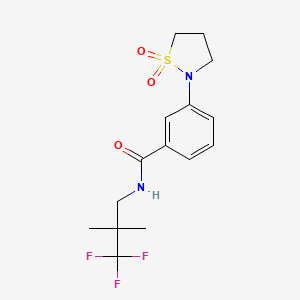
![2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide](/img/structure/B6626669.png)
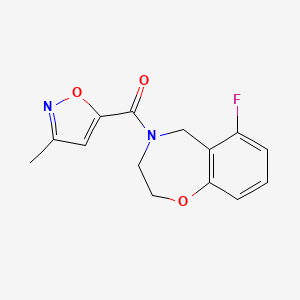

![8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile](/img/structure/B6626689.png)
![N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide](/img/structure/B6626696.png)